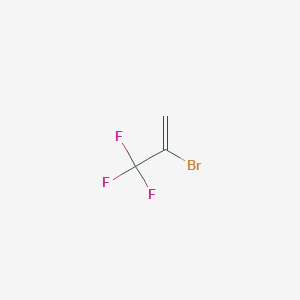

2-Bromo-3,3,3-trifluoroprop-1-ene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-3,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrF3/c1-2(4)3(5,6)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBKGNDTLQFSEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883575 | |

| Record name | 1-Propene, 2-bromo-3,3,3-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1514-82-5 | |

| Record name | 2-Bromo-3,3,3-trifluoro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1514-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 2-bromo-3,3,3-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001514825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1514-82-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 2-bromo-3,3,3-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, 2-bromo-3,3,3-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3,3,3-trifluoroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Conventional Synthetic Routes to 2-Bromo-3,3,3-trifluoroprop-1-ene

Conventional methods for synthesizing this compound typically involve a two-step process: the bromination of a trifluoropropene precursor followed by dehydrobromination.

A primary route to obtaining this compound is through the dehydrobromination of 1,2-dibromo-3,3,3-trifluoropropane (B1583363) or 2,3-dibromo-1,1,1-trifluoropropane. This elimination reaction is typically carried out using a strong base, such as potassium hydroxide (B78521) (KOH). guidechem.comgoogle.com The reaction can be performed by reacting the trifluorodibromopropane intermediate with an ethanol (B145695) solution of potassium hydroxide. guidechem.com Another approach involves adding the dibrominated precursor to a heated solution of an alkali, like sodium hydroxide (NaOH) or KOH, often in the presence of a phase-transfer catalyst to enhance the reaction rate and efficiency. google.com The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide or benzyltriethylammonium chloride, facilitates the reaction between the organic substrate and the aqueous alkali solution, leading to high yields. google.com

| Reactant | Base | Catalyst | Temperature | Yield | Purity | Source |

|---|---|---|---|---|---|---|

| 2,3-dibromo-1,1,1-trifluoro propane | 30% NaOH solution | Tetrabutylammonium chloride | 60 °C | 97.3% | 99.8% | google.com |

| 2,3-dibromo-1,1,1-trifluoro propane | 30% NaOH solution | Benzyltriethylammonium chloride | 50 °C | 92.5% | 99.6% | google.com |

| 2,3-dibromo-1,1,1-trifluoro propane | 25% NaOH solution | Tetrabutylammonium bromide | 65 °C | 95.7% | 99.6% | google.com |

| Trifluorodibromopropane | 25% Sodium hydroxide aqueous solution | Not specified | 75-85 °C | 94.1% | 99.9% | guidechem.com |

The precursor for the dehydrobromination step, trifluorodibromopropane, is synthesized by the addition of bromine across the double bond of 3,3,3-trifluoropropene (B1201522). guidechem.comgoogle.com This reaction is a free radical addition, typically initiated by light. guidechem.combyjus.com In this process, liquid bromine is added to a reactor and 3,3,3-trifluoropropene gas is introduced under illumination. guidechem.comgoogle.com The light source, often with a specific wavelength (e.g., 480-600 nanometers), facilitates the homolytic fission of bromine molecules, generating bromine radicals that initiate the chain reaction. guidechem.combyjus.com The reaction proceeds until the material's color changes to light yellow or becomes transparent, indicating the consumption of bromine and the formation of 2,3-dibromo-1,1,1-trifluoropropane. google.com

Following the synthesis, purification of the crude this compound is essential to achieve the high purity required for its applications. The primary method for purification is rectification, a fractional distillation process. google.com In some procedures, the product is directly distilled from the reaction mixture during the dehydrobromination step. guidechem.comgoogle.com By controlling the reflux ratio during rectification, purities exceeding 99.5% can be achieved. google.com For instance, collecting the fraction that distills at 32-36°C can yield a product with 99.9% purity. guidechem.com Prior to rectification, the organic phase may be washed with water and dried with an anhydrous drying agent like sodium sulfate (B86663) to remove water and water-soluble impurities. guidechem.com

Advanced Synthetic Approaches and Innovations

Recent advancements in synthetic chemistry have focused on utilizing this compound as a versatile building block, particularly through the generation of highly reactive, unstable intermediates.

Flow microreactor systems have emerged as a powerful tool for handling thermally unstable intermediates in chemical synthesis. nii.ac.jprsc.org These systems offer precise control over reaction parameters such as temperature and residence time, which is crucial for reactions involving transient species. nii.ac.jprsc.orgru.nl The short residence time within the microreactor allows for the generation of reactive intermediates that can be immediately used in a subsequent reaction before they have a chance to decompose. rsc.orgethernet.edu.et This technology enables chemical transformations that are difficult or impossible to achieve in traditional batch reactors. nii.ac.jprsc.org

An important application of flow chemistry involving this compound is the flash generation of 1-(trifluoromethyl)vinyllithium, a thermally unstable intermediate. nii.ac.jpplu.mxresearchgate.net This is achieved through a lithium-halogen exchange reaction where this compound is reacted with an organolithium reagent, such as n-butyllithium, at low temperatures within a flow microreactor. nii.ac.jp The generated 1-(trifluoromethyl)vinyllithium is highly reactive and can be immediately quenched with an electrophile in a subsequent step. nii.ac.jp

Catalyst-Free Decarboxylative Strategies

A notable catalyst-free method for the synthesis of secondary trifluoromethylated alkyl bromides involves the use of 2-bromo-3,3,3-trifluoropropene (BTP) as a radical acceptor. organic-chemistry.org This approach utilizes redox-active esters as radical precursors and is initiated by blue LED irradiation. organic-chemistry.org The reaction demonstrates high efficiency, with yields reaching up to 95% in optimal solvent systems like methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org

The process is characterized by its broad substrate scope, accommodating a variety of aliphatic and aromatic compounds, including those with heterocyclic and peptide-derived structures. organic-chemistry.org Mechanistic studies indicate that the reaction proceeds through a single-electron transfer (SET) process, which generates alkyl radicals. organic-chemistry.org These radicals then undergo a regioselective addition to BTP, followed by a hydrogen atom transfer to yield the final product. organic-chemistry.org This method has also been successfully applied to the late-stage functionalization of biologically active molecules such as gemfibrozil (B1671426) and flurbiprofen. organic-chemistry.org

Decarboxylative cyclization reactions, in general, are highly efficient for creating valuable organic molecules by forming carbon-carbon bonds to construct heterocyclic structures. nih.gov While many of these reactions employ metal catalysts like palladium or iron, the development of catalyst-free approaches highlights a significant advancement in the field. nih.gov

Base-Promoted Reactions in Fluoroalkene Synthesis

Base-promoted reactions are a cornerstone in the synthesis of fluoroalkenes, including 2-bromo-3,3,3-trifluoropropene. A common method involves the dehydrobromination of a precursor molecule. For instance, 2-bromo-3,3,3-trifluoropropene can be readily formed from 1,2-dibromo-3,3,3-trifluoropropane through treatment with a base. google.com

One patented method describes the synthesis of 2-bromo-3,3,3-trifluoropropene by first reacting 3,3,3-trifluoropropene with bromine under illumination to produce 2,3-dibromo-1,1,1-trifluoropropane. google.com This intermediate is then treated with an alkali solution, such as sodium hydroxide, in the presence of a phase-transfer catalyst. google.com The reaction is conducted at temperatures ranging from 40 to 90°C, and the product is collected via rectification. google.com This process is noted for its operational simplicity, low cost, and high efficiency, with reported yields as high as 97.3% and purity of 99.8%. google.com

The choice of base and reaction conditions can be crucial. For example, 2-bromo-3,3,3-trifluoropropene can be converted to 3,3,3-trifluoropropyne (B1345459) (TFP) in situ by treatment with bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net This in situ generation of TFP is utilized in subsequent "click" reactions to produce trifluoromethyl-substituted triazoles. researchgate.net

Another reported synthesis involves the reaction of trifluorodibromopropane with an ethanol solution of potassium hydroxide, followed by distillation to obtain the 2-bromo-3,3,3-trifluoropropene product. guidechem.com

Table 1: Examples of Base-Promoted Synthesis of 2-Bromo-3,3,3-trifluoropropene

| Precursor | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

| 2,3-dibromo-1,1,1-trifluoropropane | NaOH / Tetrabutylammonium chloride | Water | 60 | 97.3 | 99.8 |

| 2,3-dibromo-1,1,1-trifluoropropane | NaOH / Tetrabutylammonium bromide | Water | 65 | 95.7 | 99.6 |

| Trifluorodibromopropane | Potassium hydroxide | Ethanol | Not Specified | Not Specified | Not Specified |

Stereoselective Synthesis and Enantiomeric Control

The stereoselective synthesis of molecules containing the trifluoromethyl group is of great interest due to their applications in pharmaceuticals and agrochemicals.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. While copper's oxidative addition to organohalides can be challenging, novel approaches have been developed to overcome this limitation. acs.orgprinceton.edu

A dual catalytic system employing copper and a photoredox catalyst enables the coupling of alkyl bromides with trifluoromethyl groups. acs.org This method is operationally simple and robust, successfully converting a range of alkyl, allyl, benzyl, and heterobenzyl bromides into their corresponding trifluoromethane (B1200692) derivatives. princeton.edu The reaction proceeds under mild conditions and tolerates various functional groups. acs.orgprinceton.edu For instance, even homobenzylic bromides, which are susceptible to elimination reactions, can be effectively trifluoromethylated. acs.orgprinceton.edu

The proposed mechanism involves a halogen-atom abstraction/metal-radical capture pathway, bypassing the high energy barrier of direct oxidative addition. princeton.edu This strategy has also been applied to the synthesis of aryldifluoromethylphosphonates through the copper-catalyzed cross-coupling of bromozinc-difluoromethylphosphonate with iodo- or bromo-aryl triazenes. rsc.org

Reactivity and Mechanistic Studies

Addition Reactions to the Alkene Moiety

The double bond in 2-bromo-3,3,3-trifluoroprop-1-ene is the primary site of reactivity, participating in both nucleophilic and radical addition pathways. The regioselectivity and stereoselectivity of these reactions are influenced by the electronic and steric effects of the substituents.

Nucleophilic Addition Reactions

The carbon-carbon double bond in this compound is electron-deficient due to the potent inductive effect of the adjacent trifluoromethyl group. This electronic characteristic makes it an excellent electrophile, readily undergoing attack by various nucleophiles in what can be classified as Michael-type or conjugate addition reactions.

Detailed studies specifically documenting the direct nucleophilic addition of indole (B1671886) or its analogues to this compound are not extensively covered in readily available scientific literature. While the synthesis of trifluoromethyl-substituted indoles is a field of active research, these syntheses often proceed through alternative pathways, such as the cyclization of trifluoromethylated precursors.

The polarized nature of the alkene in this compound makes it a competent Michael acceptor. This is exemplified by its reaction with soft nucleophiles like thiols. The reaction with thiophenol proceeds as a Michael-type addition, where the sulfur nucleophile attacks the β-carbon of the alkene, followed by protonation to yield the corresponding thioether. Research into the hydrothiolation of related α-(trifluoromethyl)styrenes has provided insights into these transformations.

Nitrogen nucleophiles, such as 2-pyridone, also react with this compound. The reaction proceeds via nucleophilic attack from the nitrogen atom of 2-pyridone onto the terminal carbon of the alkene. This addition is a form of N-alkylation and can be considered an aza-Michael reaction, yielding N-substituted 2-pyridone derivatives. researchgate.net The reaction is typically facilitated by a base to deprotonate the 2-pyridone, enhancing its nucleophilicity. researchgate.net

Hydroamination involves the addition of an N-H bond across a carbon-carbon double bond. The reaction of 2-pyridone with this compound is a key example of a hydroamination-type process, specifically an aza-Michael addition. researchgate.net This transformation provides a direct method for forming a new carbon-nitrogen bond. While broader studies on the hydroamination of this specific alkene with a wide range of amines are not extensively detailed, the reactivity observed with 2-pyridone underscores the potential for such transformations.

Radical Addition Reactions

In addition to its role as an electrophile, this compound (BTP) serves as an effective radical acceptor. organic-chemistry.org A notable application is in the synthesis of secondary trifluoromethylated alkyl bromides through a catalyst-free decarboxylative cross-coupling reaction. organic-chemistry.org

In this process, alkyl radicals are generated from redox-active esters under blue LED irradiation. organic-chemistry.org These radicals then undergo a regioselective addition to the terminal carbon of BTP. The resulting radical intermediate is subsequently trapped to form the final product. Mechanistic studies suggest a process involving a single-electron transfer (SET) to generate the alkyl radical, which adds to the alkene, followed by a hydrogen atom transfer to yield the secondary trifluoromethylated alkyl bromide. organic-chemistry.org This method exhibits broad functional group tolerance and provides good to excellent yields. organic-chemistry.org

Hydrohalogenation and Related Reactions

The addition of hydrogen halides to this compound is anticipated to proceed via a free-radical mechanism, particularly in the case of hydrogen bromide (HBr) addition in the presence of peroxides. This is due to the electron-withdrawing nature of the trifluoromethyl group, which deactivates the double bond towards electrophilic attack.

In a free-radical addition, the regioselectivity is determined by the stability of the radical intermediate formed upon addition of a bromine radical to the alkene. The addition of the bromine radical to the C1 carbon of this compound would generate a more stable tertiary radical at C2, which is also stabilized by the electron-withdrawing trifluoromethyl group. Subsequent abstraction of a hydrogen atom from HBr by this radical intermediate would lead to the anti-Markovnikov addition product.

Coupling Reactions

Carbon-Carbon (C-C) Coupling Reactions

A significant application of this compound in carbon-carbon bond formation is its use in palladium-catalyzed carbonylation reactions for the synthesis of α-CF3 amides. This process involves the reaction of this compound with an amine and carbon monoxide in the presence of a palladium catalyst. The reaction demonstrates good substrate adaptability and functional group tolerance.

The optimization of this reaction has been studied, with key parameters including the choice of palladium source, ligand, and solvent. For instance, Pd(PPh3)2Cl2 has been identified as an effective palladium source. The choice of phosphine ligand is also crucial, with certain bidentate ligands showing superior performance. Tetrahydrofuran (B95107) (THF) has been found to be an effective solvent for this transformation.

Table 1: Optimization of Palladium-Catalyzed Carbonylation for α-CF3 Amide Synthesis

| Entry | Palladium Source | Ligand | Solvent | Yield (%) |

| 1 | Pd(OAc)2 | PPh3 | Dioxane | 65 |

| 2 | Pd2(dba)3 | Xantphos | Toluene | 78 |

| 3 | Pd(PPh3)2Cl2 | Ligand B | THF | 84 |

Note: This table is a representative example based on typical optimization studies and does not reflect a single specific study.

The proposed mechanism for this reaction involves the oxidative addition of this compound to a Pd(0) species, followed by CO insertion to form an acyl-palladium intermediate. Subsequent nucleophilic attack by the amine and reductive elimination yields the desired α-CF3 amide product.

While direct Suzuki-Miyaura coupling of this compound can be challenging, a more viable approach involves its conversion to a trifluoromethylated vinyl boron reagent, which can then participate in Suzuki-Miyaura cross-coupling reactions. This two-step process allows for the formation of a C-C bond between the trifluoromethylated vinyl group and an aryl or vinyl partner.

The synthesis of the required trifluoromethylated vinyl boron reagent can be achieved through the reaction of this compound with a suitable boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.

Once formed, the trifluoromethylated vinyl boron reagent can be coupled with various aryl or vinyl halides or triflates under standard Suzuki-Miyaura conditions. These conditions typically involve a palladium catalyst, a base, and a suitable solvent system. The reaction is expected to proceed with retention of the double bond geometry.

Table 2: Representative Suzuki-Miyaura Coupling of a Trifluoromethylated Vinyl Boron Reagent

| Entry | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |

| 1 | 4-Iodoanisole | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 88 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl2 | Cs2CO3 | Dioxane/H2O | 92 |

| 3 | 2-Bromopyridine | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 85 |

Note: This table illustrates the potential scope of the Suzuki-Miyaura coupling with a hypothetical trifluoromethylated vinyl boron reagent and does not represent data from a single specific study.

Synthesis of Trifluoromethylated Cyclopropane Derivatives

The construction of cyclopropane rings containing a trifluoromethyl group is of significant interest in medicinal and agricultural chemistry. This compound serves as a precursor for generating reagents used in cyclopropanation reactions. While direct cyclopropanation with this compound is not the common strategy, related fluorinated carbene precursors are employed. For instance, the synthesis of cyclopropanes bearing both trifluoromethyl and difluoromethylphosphonate groups has been achieved through a multi-step synthesis of a stable diazo reagent, which then undergoes copper(I)-catalyzed cyclopropanation with various alkenes. nih.gov This method provides access to novel cyclopropanes in good to excellent yields under mild conditions. nih.gov

The general approach for cyclopropanation involves the reaction of an alkene with a carbene or carbenoid. masterorganicchemistry.com These reactions are often stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com For example, a cis-alkene will yield a cis-substituted cyclopropane. masterorganicchemistry.com

| Alkene Substrate | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| 4-Methylstyrene | CuI | Good to Very Good | nih.gov |

| Various Aromatic Alkenes | CuI | Good to Very Good | nih.gov |

| Various Aliphatic Alkenes | CuI | Good to Very Good | nih.gov |

Carbon-Nitrogen (C-N) Coupling Reactions

This compound is an effective substrate for palladium-catalyzed carbon-nitrogen (C-N) coupling reactions, enabling the synthesis of nitrogen-containing trifluoromethyl compounds. samaterials.com For example, the coupling of various arylamines with this compound has been investigated. researchgate.net In a typical reaction, an arylamine is heated with this compound in the presence of a palladium catalyst, a phosphine ligand, and a base. researchgate.net These reactions can produce N-(1,1,1-trifluoro-2-propylidene)anilines in excellent yields. researchgate.net The choice of base is critical, with cesium carbonate (Cs₂CO₃) proving to be particularly effective. researchgate.net

The versatility of this methodology is demonstrated by its application in one-pot syntheses of more complex heterocyclic structures, such as 2-trifluoromethylindoles from 2-bromoanilines. researchgate.net This transformation proceeds through an initial C-N coupling followed by a palladium-catalyzed intramolecular Heck reaction. researchgate.net

| Amine Substrate | Catalyst System | Base | Isolated Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | Pd₂(dba)₃·CHCl₃ / dppf | Cs₂CO₃ | 92 | researchgate.net |

Elimination Reactions

Elimination reactions are processes where two substituents are removed from a molecule, typically resulting in the formation of a double bond. dalalinstitute.com In the context of this compound, an elimination reaction (dehydrobromination) is a key step in its synthesis from 2,3-dibromo-1,1,1-trifluoropropane. google.com This reaction is typically carried out by treating the dibromo precursor with an alkali solution. google.com

Elimination reactions can proceed through different mechanisms, most commonly E1 (unimolecular) and E2 (bimolecular). dalalinstitute.comlumenlearning.com

E2 Mechanism: This is a one-step, concerted process where a base removes a proton and the leaving group departs simultaneously. dalalinstitute.comlumenlearning.com The reaction rate is dependent on the concentration of both the substrate and the base. dalalinstitute.com E2 reactions often require a specific anti-periplanar geometry between the proton being removed and the leaving group. siue.edubits-pilani.ac.in

E1 Mechanism: This is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate. lumenlearning.commasterorganicchemistry.com In the second step, a base removes a proton from a carbon adjacent to the carbocation, forming the double bond. masterorganicchemistry.com The rate of an E1 reaction depends only on the concentration of the substrate. masterorganicchemistry.com This mechanism is favored for substrates that can form stable carbocations (e.g., tertiary alkyl halides) and in the presence of weak bases. masterorganicchemistry.com

The synthesis of this compound from its dibrominated precursor via treatment with a base strongly suggests an E2-type mechanism, which is common for dehydrohalogenations. google.com

Functionalization of the Bromine Atom

The bromine atom in this compound is a key site for functionalization, particularly through transition metal-catalyzed cross-coupling reactions. A palladium-catalyzed cross-coupling of unactivated alkylzinc reagents with this compound has been developed. rsc.org This method allows for the formation of a new carbon-carbon bond at the C2 position, replacing the bromine atom and providing a route to various α-trifluoromethylalkenes. rsc.org These products are valuable intermediates, for instance, in the synthesis of fluorinated amino acids. rsc.org

In addition to coupling reactions that replace the bromine, this compound can also act as a radical acceptor in reactions that ultimately form a new C-Br bond elsewhere in the molecule. A catalyst-free decarboxylative strategy uses redox-active esters as radical precursors, which add across the double bond of this compound. organic-chemistry.orgnih.gov This process, initiated by blue LED irradiation, leads to the formation of a wide range of secondary trifluoromethylated alkyl bromides in good to excellent yields. organic-chemistry.orgnih.gov

| Arylaldehyde Substrate | Yield of Ketone (%) | Reference |

|---|---|---|

| Benzaldehyde | 43 | beilstein-journals.org |

| 4-Methoxybenzaldehyde | 66 | beilstein-journals.org |

| 3-Pyridinecarboxaldehyde | 55 | beilstein-journals.org |

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of reactions involving this compound is crucial for optimizing conditions and expanding their scope.

Radical Addition: The synthesis of secondary trifluoromethylated alkyl bromides using this compound as a radical acceptor is proposed to proceed via a single-electron transfer (SET) process. organic-chemistry.org This generates an alkyl radical from a redox-active ester. The alkyl radical then undergoes a regioselective addition to the double bond of this compound, followed by a hydrogen atom transfer to yield the final product. organic-chemistry.org

Oxidative Trifluoropropylation: The mechanism for the oxidative trifluoropropylation of arylaldehydes has been studied, indicating that the reaction proceeds through an allyl alkoxide intermediate. beilstein-journals.orgnih.gov This intermediate is formed from the initial reaction between the trifluoropropenyl silane and the aldehyde. beilstein-journals.orgnih.gov A subsequent 1,3-proton shift of the benzylic proton in the alkoxide leads to the formation of the final aryl 3,3,3-trifluoropropyl ketone product. beilstein-journals.orgnih.gov

Atmospheric Reactions: Theoretical studies have been conducted to understand the reaction pathways of related bromofluoroalkenes with atmospheric radicals, such as the hydroxyl (OH) radical. nih.gov These computational studies calculate potential energy surfaces to determine the most feasible reaction channels. For 1-bromo-3,3,3-trifluoropropene, investigations show that reactions involving the carbon-carbon double bond, such as OH addition or H-atom abstraction, are the most favorable pathways. nih.gov

Applications in Advanced Organic and Medicinal Chemistry

Trifluoromethylated Synthetic Building Block

2-Bromo-3,3,3-trifluoroprop-1-ene is widely utilized as a trifluoromethylated synthetic building block, enabling the introduction of the vital CF₃ group into a variety of organic scaffolds. researchgate.netchemicalbook.com The presence of both a double bond and a bromine atom allows for diverse chemical transformations, making it a precursor for numerous fluorinated compounds. researchgate.net

The trifluoromethyl group is a key feature in many pharmaceuticals due to its ability to enhance metabolic stability, bioavailability, and binding affinity. BTP serves as a crucial starting material for synthesizing these valuable compounds. researchgate.net

A notable application is in the synthesis of secondary trifluoromethylated alkyl bromides. Research has demonstrated a catalyst-free decarboxylative strategy where redox-active esters, serving as radical precursors, react with BTP under blue LED irradiation. organic-chemistry.orgnih.gov This method provides an efficient pathway to incorporate trifluoromethyl groups into complex aliphatic frameworks, which are valuable structures in medicinal chemistry. organic-chemistry.orgresearchgate.net The resulting trifluoromethylated alkyl bromides are versatile intermediates that can be converted into a variety of other fluorine-containing derivatives. organic-chemistry.org

Another significant application is the palladium-catalyzed carbonylation of BTP to form α-CF₃ acrylamides. These amides are important precursors for α-trifluoromethylated carboxylic acids and other bioactive molecules. acs.org The reaction involves the coupling of BTP with anilines under a carbon monoxide atmosphere, catalyzed by a palladium complex, to produce the desired amide derivatives with good functional group tolerance. acs.org

Table 1: Selected Pharmaceutical Precursors Synthesized from this compound

| Precursor Type | Synthetic Method | Key Reagents | Significance |

|---|---|---|---|

| Secondary Trifluoromethylated Alkyl Bromides | Radical Decarboxylative Cross-Coupling | Redox-active esters, Hantzsch ester, Blue LED | Access to complex trifluoromethylated aliphatic structures. organic-chemistry.org |

The introduction of fluorine, particularly the trifluoromethyl group, into molecules can significantly enhance their biological activity, making them effective as agrochemicals such as fungicides, herbicides, and insecticides. This compound is cited as an important intermediate in the synthesis of these fluorine-containing agricultural chemicals. google.comsamaterials.com For instance, BTP is used in condensation reactions with acetylenic compounds to create conjugated olefin structures, including fluorine-containing herbicides. guidechem.com While many applications are detailed in patent literature, the role of BTP as a key building block for this class of industrial chemicals is well-established.

Synthesis of Specialty Chemicals

BTP is a cornerstone in the synthesis of various specialty chemicals, which in turn are used to build more complex molecules for diverse applications.

α-(Trifluoromethyl)styrenes are versatile intermediates used in the preparation of more complex fluorinated compounds. acs.org The synthesis of these styrenes can be efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, using this compound as the trifluoromethylvinyl source. researchgate.netorganic-chemistry.orgnih.govresearchgate.net

In a typical Suzuki coupling, BTP is reacted with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond between the vinyl carbon of BTP and the aryl ring of the boronic acid, yielding the corresponding α-(trifluoromethyl)styrene. This method is highly versatile and tolerates a wide range of functional groups on the aryl boronic acid.

Table 2: Generalized Suzuki Coupling for α-(Trifluoromethyl)styrene Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|

This compound is a precursor to 2-(Trifluoromethyl)acrylic acid and its derivatives, which are important monomers and intermediates. researchgate.net As mentioned previously, a significant class of these derivatives, α-CF₃ amides, can be synthesized via a palladium-catalyzed carbonylation reaction. acs.org This transformation involves the reaction of BTP with anilines and carbon monoxide, demonstrating a direct route to these valuable trifluoroacrylic acid derivatives. acs.org

Trifluoromethylated pyrazoles are a class of heterocyclic compounds with significant applications in the pharmaceutical and agrochemical industries. For example, the drug Celecoxib contains a trifluoromethylpyrazole core. A highly efficient and regioselective method for synthesizing 3-trifluoromethylpyrazoles utilizes this compound in a three-component reaction. acs.orgnih.gov

This metal-free and catalyst-free approach involves the one-pot coupling of BTP with aldehydes and sulfonyl hydrazides. acs.orgnih.gov The reaction proceeds under mild conditions with a broad substrate scope, providing high yields of the desired 3-trifluoromethylpyrazole. acs.org This method is scalable and has been used to prepare key intermediates for the synthesis of drugs like Celecoxib and Mavacoxib. acs.orgresearchgate.net Another route involves the [3+2] cycloaddition of BTP with nitrile imines, which are generated from hydrazonyl chlorides, to give 5-trifluoromethylpyrazoles with exclusive regioselectivity. researchgate.net

Material Science Applications

The utility of this compound in material science is primarily centered on its role as a monomer and a precursor for creating polymers with enhanced characteristics.

This compound serves as a crucial monomer in the production of fluoropolymers. chemicalbook.com The presence of the trifluoromethyl group (CF₃) is key to this application. When polymerized, this group can significantly enhance the properties of the resulting polymer. Fluoropolymers are renowned for their high resistance to heat, chemicals, and weathering, and the inclusion of the trifluoromethyl group from this monomer contributes to these characteristics. Its role as a monomer is a foundational aspect of its use in creating advanced, fluorine-containing polymer chains. chemicalbook.comchemimpex.com

The application of this compound extends to the development of specialty polymers and coatings designed for high-performance environments. chemimpex.com The fluorinated structure of the monomer is directly responsible for conferring enhanced chemical resistance and thermal stability to the polymers it forms. chemimpex.com This makes these materials ideal for use in demanding sectors such as the electronics and automotive industries. chemimpex.com Furthermore, the bromine atom on the molecule provides a site for further functionalization, allowing for the creation of complex and tailored polymer architectures. chemimpex.com

Table 1: Contributions of this compound in Specialty Polymers

| Feature | Contribution to Polymer Properties | Industrial Relevance |

|---|---|---|

| Trifluoromethyl Group | Enhances thermal stability and chemical resistance. chemimpex.com | Production of durable components for automotive and electronics industries. chemimpex.com |

| Bromine Atom | Allows for post-polymerization functionalization and cross-linking. chemimpex.com | Creation of complex, tailored polymer structures for advanced applications. chemimpex.com |

| Alkene Group | Enables polymerization to form the polymer backbone. | Foundational for its use as a monomer in polymer synthesis. chemicalbook.com |

Researchers are exploring the use of this compound in the development of innovative materials possessing unique surface characteristics. chemimpex.com The high fluorine content imparted by the monomer can lead to surfaces with very low energy. chemimpex.com This low surface energy manifests as hydrophobicity (water-repellency) and oleophobicity (oil-repellency). chemimpex.com Such properties are highly sought after for applications including self-cleaning surfaces, anti-fouling coatings for marine applications, and specialized coatings for textiles and electronics.

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Bromo-3,3,3-trifluoroprop-1-ene, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule. Spectral analysis confirms that the recorded spectra are consistent with the assigned molecular structure. regulations.gov

¹H NMR Analysis

The proton NMR (¹H NMR) spectrum of this compound provides distinct signals corresponding to the vinyl protons (=CH₂). In a spectral analysis report, these protons were observed as two signals at chemical shifts of 6.0 and 6.5 ppm, relative to tetramethylsilane (B1202638) (TMS). regulations.gov The presence of two distinct signals for the geminal protons is expected due to their different chemical environments relative to the bromine and trifluoromethyl substituents.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Assigned Protons | Chemical Shift (ppm) |

|---|---|

| =CH₂ | 6.0, 6.5 |

Data sourced from a spectral analysis report by Huntingdon Life Sciences. regulations.gov

¹³C NMR Analysis

While a dedicated ¹³C NMR spectrum for this compound was not found in the reviewed literature, the expected chemical shifts can be inferred from related structures. For instance, in derivatives where the compound is incorporated into larger molecules, the trifluoromethylated carbon (C-3) typically resonates in the region of 122-123 ppm as a quartet due to coupling with the three fluorine atoms (¹JCF). nii.ac.jpclockss.org The vinylic carbons (C-1 and C-2) would be expected in the olefinic region of the spectrum, with their exact shifts influenced by the bromine and trifluoromethyl substituents. For example, in α-(trifluoromethyl)styrenes, the =C(CF₃) carbon appears around 136 ppm (quartet, J(C,F) = 31.6 Hz) and the =CH₂ carbon at a lower chemical shift. lookchem.com

¹⁹F NMR Analysis

Mass Spectrometry (MS) for Molecular Confirmation

Detailed mass spectrometry data for this compound, including fragmentation patterns, was not available in the reviewed research literature. This analytical technique would be instrumental in confirming the molecular weight of 174.95 g/mol and providing structural information through analysis of its fragmentation under ionization. sigmaaldrich.com

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a standard method for assessing the purity of this compound. Chemical suppliers commonly use this technique to determine the assay of the compound. Commercially available this compound is typically offered at a purity of 97% or higher as determined by GC analysis. sigmaaldrich.comsigmaaldrich.com A specific spectral analysis report documented a purity of 99.9% (excluding stabilizers). regulations.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The IR spectrum confirms the presence of the carbon-carbon double bond, carbon-fluorine bonds, and the carbon-bromine bond. regulations.gov A detailed analysis of the IR spectrum reveals several key absorption bands.

Table 2: Characteristic IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Observation | Assignment |

|---|---|---|

| 1635 | Weak, sharp band | C=C stretching |

| 1500 - 1000 | Series of strong, sharp bands | C-F stretching, C-H in-plane deformation |

| <1000 | Series of weak/medium, sharp bands | C-Br stretching, C-H out-of-plane deformation |

Data sourced from a spectral analysis report by Huntingdon Life Sciences. regulations.gov

The IR absorption cross-sections for this compound, also known by the designation BTP, have been measured in the range of 450 cm⁻¹ to 1900 cm⁻¹ for atmospheric modeling purposes. regulations.gov

Advanced Analytical Techniques for Trace Analysis

The detection and quantification of trace levels of this compound in environmental samples are critical for monitoring and research purposes. Advanced analytical techniques are employed to achieve the necessary sensitivity and selectivity for these analyses.

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a primary technique for the trace analysis of this compound. analytice.comanalytice.com This method combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry, making it ideal for identifying and quantifying the compound at low concentrations in complex matrices such as air and water. analytice.comanalytice.com

Research findings indicate that specific methodologies have been developed for different environmental media. For instance, the analysis of this compound in air samples involves collection on a cotton disc with a solvent, followed by GC-MS analysis, achieving a limit of quantification of approximately 20 µg per sample. analytice.com When analyzing water samples, the compound is collected on a different support material (TCA) and analyzed by GC-MS, with a significantly lower limit of quantification of about 2 µg per media. analytice.com These in-house developed methods demonstrate the adaptability of GC-MS for various sample types. analytice.comanalytice.com

The following table summarizes the parameters for the trace analysis of this compound using GC-MS in different matrices:

| Parameter | Air Analysis | Water Analysis |

| Analytical Technique | GC-MS | GC-MS |

| Methodology | In-house | In-house |

| Sampling Support | Cotton disc + solvent | TCA |

| Limit of Quantification (LOQ) | Approx. 20 µg / sample | Approx. 2 µg / Media |

| Reference | analytice.com | analytice.com |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure and reactivity of molecules like 2-BTP. It offers a balance between computational cost and accuracy, making it suitable for studying complex reaction systems.

DFT calculations have been instrumental in elucidating the reaction mechanisms of 2-BTP, particularly in combustion and atmospheric degradation contexts. For instance, theoretical studies on the atmospheric degradation of 2-BTP have used DFT methods to identify multiple possible reaction pathways with OH radicals. nih.gov These calculations help in understanding how the molecule breaks down and what subsequent products may form.

In the context of flame inhibition, DFT is used to explore the initial decomposition reactions of 2-BTP and the subsequent chemistry of the resulting intermediates. sci-hub.se These studies involve mapping out potential energy surfaces for reactions involving unimolecular decomposition, as well as reactions with radicals like H and OH that are abundant in flames. nih.govsci-hub.se One study identified five potential reaction pathways for the reaction of 2-BTP with OH radicals, highlighting the formation of the CF₃CBrCH₂OH radical as a primary product. nih.gov

Table 1: DFT-Predicted Reaction Pathways for 2-BTP with OH Radicals

| Pathway | Description |

|---|---|

| Pathway 1 | OH addition to the terminal CH₂ carbon |

| Pathway 2 | OH addition to the central CBr carbon |

| Pathway 3 | H-abstraction from the CH₂ group |

| Pathway 4 | Substitution of the Br atom by OH |

This table is generated based on the types of reaction pathways typically investigated in theoretical studies of halo-olefins.

A critical aspect of understanding reaction mechanisms is the calculation of energy barriers for each elementary reaction step. These barriers determine the rate of a reaction and which pathways are most likely to occur. For 2-BTP, quantum chemical methods, including DFT and higher-level ab initio methods like G3MP2B3, have been used to compute these barriers. sci-hub.se For example, in the development of a kinetic model for 2-BTP flame chemistry, where experimental data was unavailable, rate constants were estimated by calculating the energy barriers for key reactions. sci-hub.se These calculations are validated by comparing the computed barriers for similar, known reactions with experimental data to ensure their reliability. sci-hub.se

Theoretical studies on the reactions of 2-BTP with H and OH radicals have extensively used methods like B3LYP and CCSD(T) to calculate the potential energy surfaces and the associated energy barriers for different channels, including addition, abstraction, and substitution reactions. nih.gov

Kinetic Modeling of Chemical Reactions

Kinetic modeling is essential for simulating the macroscopic behavior of a chemical system, such as a flame, based on the underlying elementary reactions. For 2-BTP, detailed chemical kinetic mechanisms have been developed to describe its role in flame inhibition. sci-hub.seresearchgate.net These models are built upon a foundation of reaction rate data, much of which is derived from theoretical calculations. sci-hub.se

The development of such a mechanism involves:

Literature Review: Gathering existing kinetic data for related compounds. researchgate.net

Quantum Chemical Calculations: Using methods like DFT to calculate thermochemistry and reaction rates for reactions where no experimental data exists. sci-hub.seresearchgate.net

Mechanism Assembly: Combining the gathered and calculated data into a comprehensive reaction set. researchgate.net

Model Validation: Simulating experimental scenarios, such as cup-burner tests or premixed flames, and comparing the model's predictions with experimental observations. sci-hub.seresearchgate.net

A key finding from kinetic modeling is that 2-BTP can act as both a flame inhibitor and a fuel, depending on the conditions. researchgate.net The model helps to understand this dual behavior by analyzing the dominant reaction pathways under different temperature and mixture compositions. researchgate.net The inhibition is primarily due to the release of Br atoms and HBr, which interfere with the key radical chain reactions in a flame. researchgate.net Conversely, the molecule's carbon backbone can contribute to heat release, acting as a fuel. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. While MD simulations are widely used in materials science and biochemistry, specific and detailed MD studies focusing solely on the 2-Bromo-3,3,3-trifluoroprop-1-ene molecule itself are not extensively reported in the reviewed literature. However, MD simulations have been employed to study the stability of larger, more complex molecules synthesized using 2-BTP as a building block. For instance, a 500-nanosecond MD simulation was used to confirm the structural stability of a pyrazole (B372694) derivative synthesized from 2-BTP.

For 2-BTP itself, MD simulations could theoretically be applied to investigate properties such as its liquid structure, transport properties (like diffusion and viscosity), and its interactions with surfaces or other molecules in a condensed phase, which could be relevant to its storage and handling. Reactive force field (ReaxFF) MD simulations, in particular, could offer insights into its complex decomposition and combustion chemistry at an atomistic level.

Quantum Chemistry Calculations for Reaction Pathways

Quantum chemistry calculations are the fundamental engine driving much of the theoretical investigation into 2-BTP's behavior. These calculations provide the raw data—such as molecular structures, energies, and properties—that are used to build a higher-level understanding of reaction pathways. sci-hub.se Methods range from DFT to more computationally intensive ab initio techniques like Coupled Cluster (CCSD(T)). nih.gov

For 2-BTP, these calculations have been used to:

Explore Potential Energy Surfaces: Researchers exhaustively explore the potential energy surfaces for reactions of 2-BTP with key radicals like OH and H to identify all possible stable intermediates and the transition states that connect them. nih.gov

Identify Reaction Products: By following the reaction pathways from reactants through transition states, the likely products of 2-BTP decomposition or reaction are identified. sci-hub.se

Provide Thermochemical Data: The calculations yield essential thermochemical data for 2-BTP and its reaction intermediates, which are critical inputs for kinetic models. researchgate.net

Reaction path analysis, performed on the results of these quantum chemical calculations, provides a qualitative and quantitative understanding of how 2-BTP acts as both an inhibitor and a fuel under various conditions. sci-hub.seresearchgate.net

Prediction of Chemical Reactivity and Selectivity

Computational chemistry is a predictive tool. By analyzing the electronic structure and reaction energetics, the reactivity and selectivity of 2-BTP in various chemical transformations can be predicted. For example, computational analyses have been conducted to understand the factors that determine the outcome of reactions involving 2-BTP derivatives. bohrium.com

These studies can illuminate the role of factors like catalyst choice, solvent, and the nature of reactants in steering a reaction towards a desired product. bohrium.com In the synthesis of new compounds from 2-BTP, theoretical calculations can help predict the regioselectivity of a reaction, for example, whether a nucleophile will add to one carbon of the double bond versus the other. This predictive capability is crucial for the rational design of synthetic routes to new trifluoromethyl-containing molecules. bohrium.com

Environmental Research and Degradation Studies

Atmospheric Fate and Lifetime

The atmospheric persistence of 2-Bromo-3,3,3-trifluoroprop-1-ene is relatively short. Its atmospheric lifetime is estimated to be 3.2 days noaa.gov. Another source suggests a survival life of approximately 0.003 years in the atmosphere samaterials.com. This limited persistence is primarily due to its rapid degradation by atmospheric oxidants.

The principal mechanism for the atmospheric removal of this compound is its reaction with hydroxyl (OH) radicals. The presence of a carbon-carbon double bond in the molecule's structure makes it susceptible to addition reactions by OH radicals, which are considered the primary "detergent" of the troposphere. This oxidation process is the dominant initial step in its atmospheric degradation. For similar hydrofluoro-olefins (HFOs), OH-addition channels are significantly more dominant than other reaction pathways, such as hydrogen abstraction researchgate.netresearchgate.net.

Following the initial oxidation by hydroxyl radicals, this compound undergoes a series of reactions leading to the formation of various degradation products. The degradation of similar fluorinated propene compounds is known to produce intermediates such as trifluoroacetaldehyde (CF3CHO) fluorocarbons.org. These intermediates are subsequently oxidized, ultimately leading to the formation of more stable end products.

Biodegradability Assessment in Aquatic Environments

Studies have been conducted to determine the biodegradability of this compound in aquatic environments, employing standardized testing protocols.

An assessment of the effects of this compound on microorganisms in activated sludge was attempted. The objective was to measure the rate of oxygen uptake by the sludge at various concentrations of the compound. However, the study concluded that it was not feasible to conduct a valid toxicity assay using the standard activated sludge respiration inhibition test. This was due to the high volatility of the substance. Analytical measurements showed that after 3 hours of aeration under test conditions, less than 1% of the nominal test concentrations of this compound remained in the test vessels, having been lost through volatilization.

| Nominal Concentration | Initial Measured Recovery (% of Nominal) | Measured Concentration after 3 Hours (% of Nominal) |

|---|---|---|

| 10 mg/L | 54% - 71% | <1% |

| 1000 mg/L | 42% - 48% | <1% |

To assess its ultimate biodegradability, this compound was subjected to the "CO2 in Sealed Vessels (Headspace Test)" based on OECD Test Guideline 310 regulations.gov. This test is specifically designed for volatile substances. The compound was incubated with activated sludge inoculum in a mineral salts medium for 28 days. The amount of carbon dioxide produced from the microbial degradation of the test substance was measured and compared to the theoretical maximum.

After 28 days of incubation, the mean carbon dioxide (CO2) production in the test vessels was 13.4% of the theoretical maximum based on the amount of organic carbon added regulations.gov. According to OECD guidelines, a substance is considered readily biodegradable if it reaches >60% biodegradation within a 28-day period and satisfies a 10-day window criterion oecd.orgibacon.com. Based on the 13.4% result, this compound is not considered to be readily biodegradable under the aerobic conditions of this test regulations.gov. An inhibition control test, containing both the test substance and a readily biodegradable reference substance (sodium benzoate), confirmed that this compound was not inhibitory to microbial activity under the test conditions regulations.gov.

| Test Parameter | Result | Test Duration |

|---|---|---|

| Mean % Biodegradation (CO2 Evolution) | 13.4% | 28 Days |

| Inhibitory Effect | Not inhibitory | - |

Environmental Impact of Fluorinated Degradation Products

The atmospheric degradation of hydrofluoroolefins, including this compound, leads to the formation of fluorinated breakdown products. A key terminal degradation product of concern for many hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs) is trifluoroacetic acid (TFA) mdpi.comresearchgate.net. The atmospheric oxidation pathways can form intermediates like trifluoroacetyl halides which are then hydrolyzed in clouds and rainwater to produce TFA researchgate.net.

Trifluoroacetic acid is highly persistent in the environment, with no known significant abiotic or biotic degradation pathways in aqueous phases mdpi.comresearchgate.net. Due to its high solubility and stability, it partitions almost entirely into aquatic systems such as rivers, lakes, and oceans upon deposition from the atmosphere mdpi.com. While current environmental concentrations of TFA from the degradation of HFCs and HFOs are generally considered to be below levels of concern for plant life, the persistence of the compound means it can accumulate in certain terminal water bodies researchgate.netnih.gov. The transition to HFOs, which often have a higher conversion yield to TFA than the HFCs they replace, has led to continued study of its long-term environmental fate mdpi.comresearchgate.net.

Formation of Trifluoroacetic Acid (TFA)

The atmospheric degradation pathway of this compound is initiated by its reaction with OH radicals. Theoretical studies indicate that the primary reaction pathways involve the addition of the OH radical to the double bond. One study suggests the formation of a CF3CBrCH2OH radical as the main product, which may then undergo further reactions with atmospheric oxygen and nitrogen oxides. Another study proposes that the major decomposition products are trifluoropropyne (CF3CCH) and bromotrifluoromethane (CF3Br).

Despite these studies on its initial degradation steps, there is currently a lack of scientific literature that specifically quantifies the formation of Trifluoroacetic Acid (TFA) as a final degradation product of this compound. While other fluorinated compounds are known to produce TFA upon atmospheric oxidation, the specific yield, if any, from this compound has not been reported in the reviewed literature.

Regional and Global Deposition Patterns

Detailed studies on the regional and global deposition patterns of this compound and its degradation products are not available in the current body of scientific research. Due to its very short atmospheric lifetime, it is expected that any deposition of the parent compound or its immediate degradation products would occur relatively close to emission sources. However, without specific research on the long-range transport and deposition of its potential terminal products like TFA, a comprehensive understanding of its deposition footprint remains incomplete.

Global Warming Potential (GWP) and Ozone Depletion Potential (ODP) Research

The GWP and ODP are critical metrics for assessing the environmental acceptability of chemical compounds. Research into these aspects of this compound has been a key focus due to its intended use as a replacement for substances with high environmental impact.

With a very short atmospheric lifetime, estimated to be between 3 and 5 days, this compound is not expected to persist in the atmosphere long enough to cause significant global warming or ozone depletion. Consequently, its Ozone Depletion Potential (ODP) is reported to be zero. Its Global Warming Potential (GWP) is also exceptionally low, with a 100-year GWP calculated to be in the range of 0.23 to 0.26.

| Environmental Metric | Value |

| Atmospheric Lifetime | 3-5 days |

| Ozone Depletion Potential (ODP) | 0 |

| Global Warming Potential (GWP, 100-year) | 0.23 - 0.26 |

Comparison with Halon Substitutes

This compound has been extensively evaluated as a replacement for Halon fire suppressants, particularly Halon 1211 and Halon 1301. Due to its physical properties, it is considered a more suitable drop-in replacement for Halon 1211, which is used in streaming applications like portable fire extinguishers.

In terms of fire extinguishing efficiency, this compound is highly effective, with a fire extinguishing concentration of 2.6% by volume. While Halon 1301 is also a potent fire suppressant, this compound offers a significant environmental advantage due to its negligible ODP and GWP, in stark contrast to the high ODP and GWP of Halons.

| Compound | Type | ODP | GWP (100-year) |

| This compound | Halon Substitute | 0 | 0.23 - 0.26 |

| Halon 1211 | Fire Suppressant | High | High |

| Halon 1301 | Fire Suppressant | High | High |

Radiative Efficiency Calculations

The radiative efficiency of a compound is a measure of its ability to absorb infrared radiation, which contributes to its global warming potential. A study on the radiative efficiencies of various chemicals reported a value of 0.17 W m⁻² ppb⁻¹ for a compound identified as "trifluoroprop-1-ene". While this is likely this compound, further confirmation from studies specifically naming the compound is needed for definitive attribution. This relatively low radiative efficiency, combined with its very short atmospheric lifetime, is consistent with its calculated low GWP.

Q & A

Q. What are the primary synthetic routes for 2-Bromo-3,3,3-trifluoroprop-1-ene (2-BTP), and how can purity be optimized for experimental use?

- Methodology : 2-BTP synthesis typically involves halogen-exchange reactions or catalytic processes. For example, cobalt(II)-catalyzed cycloaddition reactions with fluoroalkylated alkynes have been reported to yield high-purity 2-BTP . To optimize purity, researchers should employ gas chromatography (GC) or nuclear magnetic resonance (NMR) for structural validation and monitor for byproducts like 1,3,3,3-tetrafluoropropene isomers . Stabilizing additives (e.g., copper) may be required to prevent decomposition during storage .

Q. How can the thermodynamic properties of 2-BTP, such as vapor pressure and boiling point, be experimentally determined?

- Methodology : Static methods combined with Wagner equations are used to measure vapor pressure. For instance, 2-BTP has a boiling point of ~33°C at 760 mmHg, determined via calibrated manometric systems under controlled temperature conditions . Differential scanning calorimetry (DSC) can further characterize phase transitions and thermal stability.

Q. What analytical techniques are recommended for quantifying 2-BTP in complex matrices (e.g., fire suppression residues)?

- Methodology : Gas chromatography with electron capture detection (GC-ECD) or ion chromatography (IC) is effective. For example, IC analysis of fire test residues identified 2-BTP-derived anions (e.g., Br⁻, F⁻) using 10 ppm anion standards and validated chromatograms . Solid-phase microextraction (SPME) can pre-concentrate trace amounts in environmental samples.

Advanced Research Questions

Q. What are the dominant reaction pathways and degradation products of 2-BTP in atmospheric environments?

- Methodology : Computational studies (e.g., Gaussian 03) predict OH radical-initiated degradation pathways. The primary product, CF₃CBrCH₂OH, reacts further with O₂/NO to form trifluoroacetic acid (TFA) and carbonyl compounds . Experimental validation under controlled radiation (e.g., smog chambers) confirms these pathways via FTIR and mass spectrometry .

Q. How does 2-BTP interact with ozone-depleting substances (ODS) and greenhouse gases (GHG) in environmental models?

- Methodology : Substance flow analysis (SFA) integrates emission factors and environmental release categories (ERC) to model 2-BTP’s fate. Its low ozone depletion potential (ODP < 0.001) and moderate global warming potential (GWP ~4) are derived from radiative efficiency and atmospheric lifetime (~10 days) calculations .

Q. What are the mechanistic insights into 2-BTP’s fire-extinguishing efficiency compared to traditional Halons?

- Methodology : Thermogravimetric analysis (TGA) and flame inhibition studies reveal 2-BTP’s radical scavenging mechanism. It quenches H· and OH· radicals more efficiently than Halon 1301 due to its bromine-fluorine synergy, reducing flame propagation energy by >30% .

Critical Considerations for Experimental Design

- Contradictions in Data :

Discrepancies in reported ODP values (e.g., <0.001 vs. 0.005) may arise from varying assumptions in radiative forcing models. Validate with region-specific emission inventories . - Handling and Safety :

OSHA exposure limits for 2-BTP are 1 ppm (8-hour TWA). Use inert gas purging and corrosion-resistant materials (e.g., PTFE) during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.